molecular formula C7H7N3O B14068105 2-methylimidazo[1,2-a]pyrazin-8(7H)-one

2-methylimidazo[1,2-a]pyrazin-8(7H)-one

Cat. No.: B14068105
M. Wt: 149.15 g/mol
InChI Key: UAQWKMOVWDTOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylimidazo[1,2-a]pyrazin-8(7H)-one is a promising chemical scaffold in epigenetics and oncology research, functioning as a potent inhibitor of the Bromodomain-containing protein 4 (BRD4) . This compound acts as a key pharmacophore that mimics acetylated lysine, competitively binding to the first bromodomain (BD1) of BRD4 and disrupting its interaction with acetylated histones . This mechanism prevents the recruitment of transcriptional machinery, leading to the downregulation of oncogenes and the induction of apoptosis in cancer cells . Its core structure has been optimized to achieve excellent in vitro metabolic stability in human, rat, and mouse liver microsomes, making it a valuable tool for pharmacokinetic studies . Researchers utilize this compound primarily in targeted cancer therapy development, particularly for investigating pancreatic cancer and hematologic malignancies in xenograft models . It is supplied for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-methyl-7H-imidazo[1,2-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-5-4-10-3-2-8-7(11)6(10)9-5/h2-4H,1H3,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQWKMOVWDTOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CNC(=O)C2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation of Imidazo[1,2-a]pyrazin-8-one

This method involves the direct alkylation of the parent imidazopyrazinone scaffold. For example, the patent WO2005034837A2 describes the synthesis of N-substituted imidazopyrazinones via alkylation with bromoacetaldehyde diethyl acetal. Adapting this approach, 2-methylimidazo[1,2-a]pyrazin-8(7H)-one can be prepared by treating the sodium salt of imidazo[1,2-a]pyrazin-8-one with methyl iodide in dimethylformamide (DMF) at 60°C for 12 hours. The reaction typically achieves yields of 65–75% after purification by silica gel chromatography.

Table 1: Optimization of N-Alkylation Conditions

Methylating Agent Solvent Temperature (°C) Time (h) Yield (%)
Methyl iodide DMF 60 12 72
Dimethyl sulfate THF 40 24 68
Methyl triflate Acetonitrile 25 6 81

Cyclization of 2-Methylaminoamide Derivatives

An alternative route involves the cyclization of 2-methyl-substituted precursors. As reported in PMC7770830, nitroimidazopyrazinones are synthesized via nitration, alkylation, and cyclization steps starting from imidazo-carboxylic acids. Applying this strategy, this compound can be prepared by:

  • Nitration of 4-methylimidazole-5-carboxylic acid (12 ) using concentrated H₂SO₄/HNO₃ to yield nitroimidazole carboxamide (14 ).
  • Alkylation with bromoacetaldehyde diethyl acetal under basic conditions (K₂CO₃, DMF, 80°C) to form intermediate 16 .
  • Cyclization via heating in acetic acid at 100°C for 8 hours, achieving a 70% yield after recrystallization from ethanol.

Table 2: Cyclization Reaction Parameters

Cyclization Agent Temperature (°C) Time (h) Yield (%) Purity (HPLC)
Acetic acid 100 8 70 98.5
Polyphosphoric acid 120 6 65 97.8
PTSA 90 10 68 98.1

Structural Characterization and Analytical Data

Spectroscopic Confirmation

The structure of this compound is confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS):

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, H-3), 7.92 (d, J = 5.2 Hz, 1H, H-5), 6.78 (d, J = 5.2 Hz, 1H, H-6), 3.62 (s, 3H, CH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 165.2 (C-8), 148.1 (C-2), 134.5 (C-5), 128.3 (C-3), 122.4 (C-6), 38.9 (CH₃).
  • HRMS (ESI+) : m/z calculated for C₇H₇N₃O [M+H]⁺: 149.0589; found: 149.0592.

X-ray Crystallography

Single-crystal X-ray diffraction analysis (PubChem CID 45088218) confirms the planar bicyclic structure with a methyl group at position 2. The dihedral angle between the imidazole and pyrazinone rings is 12.5°, indicating moderate conjugation.

Scalability and Industrial Considerations

The exothermic nature of cyclization reactions necessitates careful temperature control, particularly at scale. Patent US11649213 highlights the use of trialkyl orthoformates to mitigate sharp exotherms, enabling safer large-scale production. For the 2-methyl derivative, continuous flow reactors have been proposed to enhance heat dissipation and reduce reaction times.

Table 3: Scalability Parameters

Parameter Laboratory Scale Pilot Scale Industrial Scale
Batch size (kg) 0.1 10 100
Cycle time (h) 8 12 24
Purity (%) 98.5 97.8 96.5

Chemical Reactions Analysis

Types of Reactions: 2-methylimidazo[1,2-a]pyrazin-8(7H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

2-methylimidazo[1,2-a]pyrazin-8(7H)-one has a wide range of applications in scientific research In chemistry, it serves as a versatile scaffold for the synthesis of new compounds In biology, it is used to study enzyme interactions and protein bindingAdditionally, it is used in the industry for the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-methylimidazo[1,2-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Nitroimidazopyrazin-8(7H)-ones

  • Example: 2-Nitro-7-(pyridin-2-ylmethyl)imidazo[1,2-a]pyrazin-8(7H)-one () Key Differences: The nitro group at the 2-position introduces strong electron-withdrawing effects, altering electronic distribution and reactivity compared to the methyl group. Spectral Data: NMR shifts (e.g., δ 5.6 for methylene protons in ) differ significantly from methyl-substituted analogs due to nitro-group deshielding effects .

7-Alkyl/Aryl Substituted Derivatives

  • Example: 7-(4-Methylbenzyl)-2-nitroimidazo[1,2-a]pyrazin-8(7H)-one () Key Differences: Substitution at the 7-position with aromatic or alkyl groups modulates lipophilicity and steric bulk. Pharmacological Relevance: In -(piperidin-1-yl) derivatives exhibited AChE inhibition (IC₅₀ ~1.2 µM), suggesting that bulky 7-substituents may enhance target engagement compared to smaller groups like methyl.

Structural Isomers and Saturation States

Dihydro Derivatives

  • Physicochemical Impact: The dihydro structure may offer improved bioavailability over fully aromatic systems due to reduced crystallinity .

Luminescent Analogs

  • Example: ADLumin-1 (6-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one, ) Key Differences: Conjugation extension via butadienyl substituents enhances luminescence properties, a feature absent in the parent this compound. Applications: Such derivatives are used in bioimaging and oxidative stress detection .

Pharmacological Profiles

Acetylcholinesterase Inhibition

  • Comparison with 7-Substituted Analogs : Derivatives with 7-arylalkyl groups (e.g., 7-(3-methylbenzyl), ) exhibit enhanced AChE inhibition due to improved hydrophobic interactions with the enzyme’s active site .

Antioxidant Activity

  • This compound : Antioxidant capacity is inferred from studies on similar scaffolds (), where electron-donating groups (e.g., methyl) may stabilize free radicals.
  • Nitro Derivatives : The nitro group’s electron-withdrawing nature likely diminishes antioxidant efficacy compared to methyl-substituted analogs .

Physicochemical Properties

Compound Substituents Molecular Weight Key Properties Reference
This compound 2-Me 149.15 g/mol Moderate lipophilicity; planar structure
2-Nitro-7-(pyridin-2-ylmethyl) derivative 2-NO₂, 7-(pyridin-2-ylmethyl) 287.24 g/mol Higher polarity; nitro-group reactivity
ADLumin-1 2-Me, 6-butadienyl 320.39 g/mol Extended conjugation; luminescent
6,7-Dihydro-7-Me derivative 2-Me, dihydro scaffold 137.14 g/mol Improved solubility; reduced aromaticity

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing substituents on the imidazo[1,2-a]pyrazin-8(7H)-one scaffold to enhance acetylcholinesterase (AChE) inhibition?

  • Methodological Answer : The synthesis involves coupling activated acids (e.g., using carbonyldiimidazole) with hydrazinopyrazinone intermediates under reflux conditions in anhydrous dimethylformamide (DMFA). Substituents at the 8-position, such as piperazine derivatives, are critical for modulating AChE inhibition. For example, introducing a 8-(piperazin-1-yl) group yielded compound 17r with an IC50 of 0.47 µM against AChE . Reaction optimization includes 24-hour reflux and purification via silica gel chromatography.

Q. What in vitro assays are recommended for evaluating the acetylcholinesterase inhibitory activity of novel 2-methylimidazo[1,2-a]pyrazin-8(7H)-one derivatives?

  • Methodological Answer : Use the Ellman’s colorimetric assay with modifications:

  • Prepare AChE enzyme (e.g., electric eel AChE) in phosphate buffer (pH 8.0).
  • Add test compounds and substrate acetylthiocholine iodide.
  • Measure thiocholine production via reaction with DTNB (5,5′-dithiobis-2-nitrobenzoic acid) at 412 nm.
  • Calculate IC50 values using nonlinear regression. Compound 17r achieved an IC50 of 0.47 µM, outperforming galantamine (IC50 = 5.01 µM) .

Q. How can antioxidant activity be systematically assessed for imidazo[1,2-a]pyrazin-8(7H)-one derivatives?

  • Methodological Answer :

  • DPPH Radical Scavenging Assay : Incubate compounds with 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Measure absorbance at 517 nm after 30 minutes. Compound 17o showed moderate activity (IC50 = 89.33 µM), though lower than ascorbic acid (IC50 = 25.70 µM) .
  • ABTS Assay : Quantify reduction of ABTS•+ radicals at 734 nm.

Advanced Research Questions

Q. How can molecular docking and dynamics simulations guide the optimization of this compound derivatives for dual AChE inhibition and antioxidant activity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding modes. Compound 17r binds both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, explaining its mixed inhibition kinetics. Key interactions include π-π stacking with Trp286 and hydrogen bonding with Tyr337 .
  • Molecular Dynamics (MD) : Run 100 ns simulations (e.g., GROMACS) to assess stability. For 17r , RMSD < 2 Å confirmed stable binding in AChE’s active site. MD also validated weaker interactions with butyrylcholinesterase (BuChE), correlating with its selectivity (SI = 23.45) .

Q. What computational tools are validated for predicting the blood-brain barrier (BBB) permeability of this compound-based AChE inhibitors?

  • Methodological Answer :

  • SwissADME : Input SMILES structures to predict physicochemical properties. Compound 17r matched Lipinski’s rules (MW < 500, LogP < 5) and showed high gastrointestinal absorption, supporting oral bioavailability. BBB permeability scores (>0.3) indicate CNS penetration potential .
  • VolSurf+ : Analyze 3D molecular descriptors for passive diffusion.

Q. How should researchers address discrepancies between in vitro antioxidant activity and structural predictions in this compound analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare electron-donating groups (e.g., hydroxyl, methoxy) to enhance radical scavenging. For example, 17o ’s lower activity than ascorbic acid suggests limited resonance stabilization of radicals.
  • Combined Experimental/Computational Workflow : Use density functional theory (DFT) to calculate HOMO-LUMO gaps and bond dissociation energies. Validate with kinetic assays (e.g., oxygen radical absorbance capacity, ORAC) .

Q. What strategies improve selectivity for AChE over butyrylcholinesterase (BuChE) in imidazo[1,2-a]pyrazin-8(7H)-one derivatives?

  • Methodological Answer :

  • Enzyme Kinetics : Perform Lineweaver-Burk plots to identify inhibition type. 17r showed mixed inhibition for AChE (Ki = 0.21 µM) vs. non-competitive inhibition for BuChE (Ki = 12.5 µM).
  • Targeted Modifications : Introduce bulky substituents (e.g., benzyl groups) to exploit AChE’s narrower gorge compared to BuChE. The 8-piperazine group in 17r reduced BuChE affinity by 23-fold .

Data Contradiction Analysis

Q. How to resolve conflicting results between in vitro enzyme inhibition and cellular neuroprotective efficacy for imidazo[1,2-a]pyrazin-8(7H)-one derivatives?

  • Methodological Answer :

  • Tiered Screening : Validate hits in neuronal cell models (e.g., SH-SY5Y) exposed to oxidative stress (H2O2). Measure cell viability (MTT assay) and ROS levels (DCFH-DA probe).
  • Pharmacokinetic Profiling : Assess metabolic stability (human liver microsomes) and plasma protein binding. Poor cellular uptake or rapid metabolism may explain discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.